molecular formula C22H20ClNO3S2 B2826797 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034331-24-1

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2826797
CAS No.: 2034331-24-1
M. Wt: 445.98
InChI Key: LCABCRYUBQSLSG-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. While specific biological data for this exact molecule is not currently available in the public domain, its structure provides strong clues to its potential research value. The compound features a 1,4-thiazepan ring with a 1,1-dioxide (sulfone) group, a structural motif found in compounds investigated for central nervous system (CNS) activity, such as positive allosteric modulators of the AMPA receptor . It also incorporates a 2-chlorophenyl group and a biaryl system composed of a phenyl and a thiophene ring, heteroaromatic structures that are prevalent in many therapeutic agents and often contribute to target binding . Researchers may explore this compound as a key intermediate or a novel chemical entity in drug discovery projects. Its complex structure, which combines multiple privileged pharmacophores, makes it a promising candidate for screening against various biological targets, particularly in oncology and neuroscience. For instance, related compounds featuring similar thiazepane or chlorophenyl components have been explored for their potential as receptor inhibitors in cancer research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S2/c23-19-5-2-1-4-18(19)21-11-12-24(13-15-29(21,26)27)22(25)17-9-7-16(8-10-17)20-6-3-14-28-20/h1-10,14,21H,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCABCRYUBQSLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of thiazepane derivatives, which are known for their diverse pharmacological effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClNO3S2C_{22}H_{20}ClNO_3S_2, with a molecular weight of approximately 446.0 g/mol. The structure includes a thiazepane ring, a dioxido group, and phenyl moieties that enhance its biological activity.

PropertyValue
Molecular FormulaC22H20ClNO3S2C_{22}H_{20}ClNO_3S_2
Molecular Weight446.0 g/mol
CAS Number2034331-24-1

The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of halogenated phenyl groups may enhance its binding affinity and selectivity for certain receptors or enzymes. The dioxido group is hypothesized to play a role in modulating the reactivity of the compound, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Studies have shown that thiazepane derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been tested against various bacterial strains and demonstrated moderate to high inhibitory effects.

CompoundBacterial StrainInhibition Zone (mm)
Thiazepane Derivative AE. coli15
Thiazepane Derivative BS. aureus18

Anticancer Activity

Research indicates that thiazepane derivatives can inhibit cancer cell proliferation. A study focusing on the structure-activity relationship (SAR) revealed that modifications in the phenyl groups significantly affect anticancer potency.

CompoundCancer Cell LineIC50 (µM)
(7-(2-Chlorophenyl)-...)HeLa10.5
(7-(2-Chlorophenyl)-...)MCF-78.3

Case Study 1: Inhibition of NAPE-PLD

A study investigated the inhibition of the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) by various thiazepane derivatives. The compound exhibited sub-micromolar inhibitory activity, indicating its potential as a therapeutic agent for modulating lipid signaling pathways.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on a series of thiazepane derivatives, revealing that modifications at specific positions on the phenyl rings led to enhanced biological activity. The introduction of electron-withdrawing groups significantly increased potency against targeted enzymes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Similarity vs. Bioactivity : While the target compound shares a dioxido-heterocycle with , its thiophene substituent may redirect selectivity toward sulfhydryl-dependent targets (e.g., kinases) compared to chlorophenyl-dominated analogs .
  • Analytical Challenges : Discrepancies in CMC determination methods (e.g., spectrofluorometry vs. tensiometry ) highlight the need for standardized protocols when comparing physicochemical properties of similar compounds.

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